2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a substituted pyrimidine ring via a piperazine moiety. The pyrimidine ring is functionalized with a methyl group at position 6 and a pyrrolidine substituent at position 2.
Properties
IUPAC Name |
2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-14-19(25-21(23-16)28-8-4-5-9-28)26-10-12-27(13-11-26)20-15-22-17-6-2-3-7-18(17)24-20/h2-3,6-7,14-15H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALSLPPGAXGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis.
Formation of the Piperazine Bridge: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under suitable conditions.
Coupling with Quinoxaline: The final step involves coupling the piperazine-pyrimidine intermediate with a quinoxaline derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural components—specifically the piperazine and pyrimidine rings—are known to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders.
2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors, which is crucial in the development of drugs targeting specific metabolic pathways. For example, compounds with similar structures have shown inhibition of kinases involved in cancer progression .
3. Receptor Modulation
The compound's ability to modulate receptors suggests its potential use in treating conditions like depression and anxiety. Studies have demonstrated that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways.
4. Antimicrobial Activity
Some derivatives of quinoxaline compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The unique heterocyclic structure allows for interactions with bacterial enzymes, inhibiting their function .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related quinoxaline compounds. The results indicated that specific modifications to the piperazine and pyrimidine rings enhanced the cytotoxicity against various cancer cell lines. The findings suggest that 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline could be optimized for improved efficacy .
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives demonstrated significant effects on anxiety-like behaviors in rodent models. The study highlighted how these compounds could serve as potential anxiolytics by modulating GABAergic transmission, which is critical for anxiety regulation .
Biological Activity
Antiviral Activity
Research has indicated that 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibits significant antiviral properties, particularly against respiratory pathogens. In vitro studies have demonstrated its efficacy against influenza viruses, with notable inhibition of viral replication .
Case Study: Influenza A (H1N1) Inhibition
A comprehensive study evaluated the compound's activity against the H1N1 strain of influenza A virus. The results showed:
| Parameter | Value |
|---|---|
| IC50 | 0.2164 μM |
| CC50 | 315,578.68 μM |
| Selectivity Index | 1,458,774.86 |
These findings indicate a high selectivity index, suggesting potent antiviral activity with minimal cytotoxicity .
Antimicrobial Properties
The quinoxaline moiety in the compound contributes to its antimicrobial potential. Studies have shown that it exhibits moderate to strong inhibitory effects against various bacterial and fungal strains .
Antifungal Activity
Experiments conducted on common plant pathogens revealed the following inhibition rates:
| Pathogen | Inhibition Rate (%) |
|---|---|
| Pyricularia oryzae | 65 |
| Rhizoctonia solani | 58 |
These results suggest potential applications in agricultural fungicides .
Anticonvulsant Activity
Structure-activity relationship studies have indicated that compounds with similar structural features to 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline may possess anticonvulsant properties. A related compound showed:
- 100% protection against pentylenetetrazole-induced seizures
- Elimination of the tonic extensor phase in maximal electroshock seizure tests
While these results are from a structurally similar compound, they suggest potential anticonvulsant activity for our compound of interest, warranting further investigation.
Anticancer Potential
The presence of the pyrimidine ring in the compound structure has led researchers to explore its potential anticancer properties. Preliminary studies suggest that it may interact with specific kinases involved in cancer cell proliferation.
The compound's anticancer activity is hypothesized to work through:
- Inhibition of cell cycle progression
- Induction of apoptosis in cancer cells
- Modulation of signal transduction pathways
However, more detailed studies are needed to confirm these mechanisms and evaluate the compound's efficacy against various cancer cell lines.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds such as 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid () and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () share fused heterocyclic systems. However, unlike the target compound’s discrete quinoxaline-pyrimidine-piperazine framework, these analogs feature fused pyrazole-pyrimidine or triazole-pyrimidine cores.
Pyrimidin-2-amine Derivatives ()
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () shares a pyrimidine ring with a piperidine substituent. Replacing piperidine with pyrrolidine (as in the target compound) introduces a smaller, five-membered ring, which may alter steric hindrance and hydrogen-bonding capacity. Piperidine’s six-membered ring offers greater conformational flexibility, whereas pyrrolidine’s rigidity could enhance selectivity for certain enzyme pockets .
Substituent Analysis
Piperazine Modifications ()
The European patent () lists compounds with piperazine substituents such as 7-(4-methylpiperazin-1-yl) and 7-[4-(2-hydroxyethyl)piperazin-1-yl] . The target compound’s unsubstituted piperazine linker may reduce steric bulk, improving membrane permeability compared to bulkier analogs. However, alkylation (e.g., methyl or hydroxyethyl groups) in derivatives could enhance solubility or modulate receptor affinity .
Methyl and Pyrrolidine Groups
The 6-methyl group on the pyrimidine ring is conserved in analogs like 6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one (). Methyl groups typically enhance lipophilicity, aiding passive diffusion across biological membranes.
Antimicrobial and Antioxidant Potential
Pyrazolo-pyrimidine derivatives in demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and antioxidant efficacy (IC~50~: 12–45 µM in DPPH assays). The piperazine linker may further enhance solubility, a limitation in some fused heterocycles .
Molecular Docking and Target Affinity
highlights molecular docking studies of pyrazolo-pyrimidines with DNA gyrase (binding energy: −8.2 to −9.5 kcal/mol). The target compound’s quinoxaline-pyrimidine system could exhibit similar or improved binding due to extended planar regions, while the pyrrolidine group may engage in hydrophobic interactions with enzyme pockets .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
